6-Bromo-4-iodobenzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-iodo-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULARYZPZDKMXEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromo 4 Iodobenzimidazole and Its Structural Analogs
Precursor Synthesis and Halogenation Strategies for Benzimidazole (B57391) Nuclei
The introduction of bromine and iodine onto the benzimidazole framework can be achieved through various strategies, including direct halogenation of a pre-formed benzimidazole ring or by constructing the ring from appropriately halogenated precursors.
Directed Ortho-Metalation and Electrophilic Halogenation for Regioselective Introduction of Bromine and Iodine
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. baranlab.orgwikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orgwikipedia.org The resulting aryllithium intermediate can then be quenched with an electrophilic halogen source to introduce a halogen atom with high precision.
For the synthesis of halogenated benzimidazoles, the imidazole (B134444) moiety itself can act as a DMG. The nitrogen atoms in the imidazole ring can coordinate with alkyllithium bases, directing deprotonation to the C4 or C7 positions. Subsequent treatment with an electrophilic bromine or iodine source, such as N-bromosuccinimide (NBS) or iodine (I₂), would yield the corresponding halogenated benzimidazole. The relative directing strength of different DMGs and the steric environment of the substrate play a crucial role in determining the site of metalation. baranlab.org
Electrophilic aromatic bromination is a common method for preparing aryl bromides. nih.gov The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the aromatic ring. nih.gov For instance, electron-donating groups direct electrophilic attack to the ortho and para positions. nih.gov In the context of benzimidazoles, the π-excessive nature of the benzene (B151609) ring makes it susceptible to electrophilic substitution at positions 4, 5, 6, and 7. chemicalbook.com The specific position of halogenation can be influenced by the reaction conditions and the nature of the halogenating agent. For example, the use of N-bromosuccinimide and silica (B1680970) gel has been reported as an effective method for the bromination of various heterocyclic compounds. nih.gov
Halex-Type Reactions and Nucleophilic Aromatic Substitution for Halogen Exchange
Nucleophilic aromatic substitution (SNA_r) provides another avenue for the synthesis of halogenated benzimidazoles, particularly for introducing fluorine or for halogen exchange (Halex) reactions. SNA_r reactions are favored on electron-deficient aromatic rings containing a good leaving group, such as a halide. wikipedia.orgmasterorganicchemistry.com The presence of electron-withdrawing groups ortho or para to the leaving group significantly accelerates the reaction by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org
In the context of 6-bromo-4-iodobenzimidazole, a precursor such as 4,6-dibromobenzimidazole could potentially undergo a Halex reaction where one of the bromine atoms is selectively replaced by iodine. This would require careful control of the reaction conditions to favor the substitution of one bromine atom over the other. The relative reactivity of different halogens as leaving groups (I > Br > Cl > F) and as nucleophiles would need to be considered.
Advanced Oxidative Halogenation Protocols
Oxidative halogenation methods offer a direct approach to halogenating aromatic compounds. These protocols often involve the in-situ generation of the electrophilic halogen species. For instance, a mixture of a halide salt and a strong oxidizing agent like nitric acid can generate the halogenating agent. google.com Another approach involves using hydrogen peroxide in combination with hydrohalic acids (HCl or HBr) to generate elemental chlorine or bromine in situ. nih.gov This system has been successfully used for the one-pot synthesis of halogenated ring-fused benzimidazoles. nih.gov The concentration of the hydrohalic acid relative to hydrogen peroxide can influence whether the reaction leads to a halogenated benzimidazole or a halogenated benzimidazolequinone. nih.gov
Synthesis of Halogenated o-Phenylenediamines as Key Intermediates
A common and versatile strategy for constructing substituted benzimidazoles involves the cyclization of appropriately substituted o-phenylenediamines. Therefore, the synthesis of halogenated o-phenylenediamines is a crucial first step. These intermediates can be prepared through various synthetic routes.
One approach starts with the nitration of a dihalobenzene, followed by selective amination and subsequent reduction of the nitro group. For example, 1,4-dichlorobenzene (B42874) can be nitrated to 2,5-dichloronitrobenzene. This can then be selectively aminated to form 4-chloro-2-nitroaniline, which upon catalytic hydrogenation, yields o-phenylenediamine (B120857). google.com A similar strategy could be envisioned starting from a bromo-iodobenzene derivative to ultimately produce the required halogenated o-phenylenediamine.
Another method involves the direct halogenation of anilines or N-acylated anilines, followed by further functional group manipulations to install the second amino group. The reduction of o-nitroanilines is a widely used method to prepare o-phenylenediamines. orgsyn.org For instance, o-nitroaniline can be reduced using various reagents like tin and hydrochloric acid, or through catalytic hydrogenation. orgsyn.orggoogle.com
Cyclization Reactions for the Formation of the Benzimidazole Ring System
Once the appropriately halogenated precursors are in hand, the final step is the formation of the benzimidazole ring.
Condensation Reactions with Halogenated Aromatic Precursors
The most prevalent method for benzimidazole synthesis is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (aldehyde, ester, etc.). mdpi.comsemanticscholar.org This reaction, often carried out under acidic conditions and/or at elevated temperatures, proceeds through the formation of an intermediate amidine which then undergoes intramolecular cyclization and dehydration to form the benzimidazole ring. rsc.org
For the synthesis of this compound, a halogenated o-phenylenediamine would be condensed with a suitable one-carbon synthon, such as formic acid or an aldehyde. organic-chemistry.orgnih.gov The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Various catalysts, including mineral acids, Lewis acids, and even metal nanoparticles, have been employed to facilitate this transformation. nih.govnih.govresearchgate.net For example, the condensation of o-phenylenediamines with aldehydes can be promoted by supported gold nanoparticles. nih.gov
An alternative approach involves the intramolecular cyclization of N-(2-iodoaryl)benzamidines, which can be achieved in the presence of a base like potassium carbonate in water, offering an environmentally friendly route to benzimidazoles. mdpi.com
Below is a table summarizing various synthetic approaches for benzimidazole derivatives:
| Precursors | Reagents and Conditions | Product | Reference |
| o-Phenylenediamine, Aldehydes | Supported Gold Nanoparticles, MeOH or CH₃CN | 2-Aryl-benzimidazoles | nih.gov |
| o-Phenylenediamine, Aldehydes | NH₄Cl, CHCl₃, room temperature | 2-Substituted-1H-benzo[d]imidazoles | nih.gov |
| N-(2-iodoaryl)benzamidine | K₂CO₃, H₂O, 100 °C | Benzimidazole derivatives | mdpi.com |
| 3,6-Dimethoxy-2-(cycloamino)anilines | H₂O₂/HX | Ring-fused halogenated benzimidazoles | nih.gov |
| o-Nitroaniline | Zinc dust, NaOH | o-Phenylenediamine | orgsyn.org |
Solid-Phase Synthesis Techniques for Benzimidazole Scaffolds
Solid-phase synthesis has emerged as a powerful technique for the rapid generation of libraries of benzimidazole derivatives for high-throughput screening. This methodology involves attaching a starting material to a solid support, carrying out a series of reactions, and then cleaving the final product from the support.
One common approach begins with a polymer-bound o-fluoronitroaromatic compound. Nucleophilic substitution with a primary amine, followed by reduction of the nitro group to an amine, yields a resin-bound o-phenylenediamine. Subsequent cyclization with an aldehyde or an imidate, and finally cleavage from the resin, provides the desired benzimidazole. This method has been successfully employed to create diverse benzimidazole libraries with typical crude yields exceeding 70% and purities in the range of 70-98%. sci-hub.se
Another efficient solid-phase strategy involves the monoalkylation of various o-phenylenediamines with a resin-bound bromoacetamide. This step proceeds smoothly to give the monoalkylated resin-bound o-phenylenediamines in high yields. Cyclization with a variety of aldehydes then affords the solid-supported benzimidazoles. Cleavage from the resin furnishes the final products in good yields and allows for the introduction of diversity at the benzene ring of the imidazole scaffold. nih.gov This method has also been successfully applied to the synthesis of azabenzimidazoles, including 4-azabenzimidazoles and 5-azabenzimidazoles. nih.gov
| Synthetic Approach | Key Steps | Advantages | Reported Yields |
| o-Fluoronitroaromatic Resin | 1. Nucleophilic substitution with amine2. Nitro group reduction3. Cyclization with imidate4. Cleavage | Versatile for library synthesis | 70-95% crude yield |
| Resin-bound Bromoacetamide | 1. Monoalkylation of o-phenylenediamine2. Cyclization with aldehyde3. Cleavage | Good yields, allows for diversity on the benzene ring | Good |
Green Chemistry Approaches in Benzimidazole Ring Closure
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of benzimidazoles. chemmethod.comeijppr.com Traditional methods often require harsh conditions, such as high temperatures and strong acids, which can lead to the formation of byproducts and environmental concerns. chemmethod.com
Microwave-assisted synthesis has emerged as a prominent green technique. It often leads to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. For instance, the condensation of o-phenylenediamine with aldehydes can be efficiently carried out under microwave irradiation, sometimes in the absence of a solvent or with a green solvent. chemmethod.com
The use of environmentally benign catalysts and solvents is another cornerstone of green benzimidazole synthesis. Catalysts like erbium(III) triflate (Er(OTf)₃) have been shown to selectively promote the formation of either 2-substituted or 1,2-disubstituted benzimidazoles depending on the reaction conditions. beilstein-journals.org Water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents are examples of green solvents that have been successfully employed in benzimidazole synthesis, often leading to simplified work-up procedures and reduced environmental impact. chemmethod.comrsc.org Catalyst-free and solvent-free conditions, where the reactants are simply mixed and heated, represent an ideal green synthetic route. eijppr.com
| Green Chemistry Approach | Key Features | Examples |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. | Condensation of o-phenylenediamines and aldehydes. |
| Green Catalysts | Use of non-toxic, recyclable catalysts. | Erbium(III) triflate (Er(OTf)₃), Zinc acetate (B1210297). chemmethod.com |
| Green Solvents | Replacement of hazardous organic solvents. | Water, Polyethylene glycol (PEG), Deep eutectic solvents. chemmethod.com |
| Catalyst/Solvent-Free Conditions | Reactants are heated together without any medium. | Direct condensation of o-phenylenediamines and aldehydes. |
Post-Synthetic Functionalization and Halogen Interconversion Strategies
Post-synthetic functionalization allows for the modification of a pre-formed benzimidazole core, enabling the introduction of various substituents. Halogenation and the interconversion of halogens are particularly important for creating diverse structures for further chemical transformations.
Selective Bromination of Iodobenzimidazoles
The selective bromination of an iodobenzimidazole requires careful control of the reaction conditions to avoid displacement of the iodine atom or non-selective bromination at other positions. While direct examples for iodobenzimidazoles are scarce in the literature, general principles of electrophilic aromatic substitution on halogenated arenes can be applied. The reactivity of the benzimidazole ring towards electrophilic substitution is influenced by the position of the existing iodo substituent.
For instance, the bromination of an iodo-substituted aromatic ring can be achieved using brominating agents like N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The choice of solvent and temperature can play a crucial role in achieving the desired regioselectivity. In some cases, a one-pot transformation of anilines to di-brominated ring-fused benzimidazoles can be achieved using a hydrogen peroxide/hydrobromic acid (H₂O₂/HBr) system. nih.gov
Selective Iodination of Bromobenzimidazoles
The selective iodination of a bromobenzimidazole is a feasible transformation. The generally lower reactivity of iodine compared to bromine in electrophilic aromatic substitution can be overcome by using activating reagents. nih.gov N-iodosuccinimide (NIS) in the presence of an acid catalyst, such as trifluoroacetic acid, is a common system for the iodination of aromatic compounds. organic-chemistry.org
Another effective method involves the use of elemental iodine with an oxidizing agent. For example, a mixture of molecular iodine and silver mesylate has been shown to be a practical iodination reagent for a range of (hetero)arenes with good functional group tolerance. acs.org The reaction of aryl bromides with sodium iodide in the presence of a copper(I) catalyst and a diamine ligand, often referred to as an aromatic Finkelstein reaction, provides a pathway for halogen exchange. nih.gov
Chemo- and Regioselective Introduction of Bromo and Iodo Substituents
The chemo- and regioselective introduction of bromine and iodine onto the benzimidazole scaffold is a key challenge in the synthesis of specifically substituted derivatives like this compound. The directing effects of the substituents on the benzene ring and the imidazole nitrogen play a crucial role in determining the position of halogenation.
For the synthesis of di-halogenated benzimidazoles, a one-pot oxidative cyclization and halogenation of o-cyclic amine substituted anilines using H₂O₂/HX (where X is Cl or Br) has been reported to produce di-chlorinated and di-brominated products in high yields. nih.gov The synthesis of a 4(7)-bromo-5(6)-(formylamino)benzimidazole has been achieved through regioselective electrophilic bromination of 5(6)-(formylamino)benzimidazole. chem-soc.si
Chemical Reactivity and Transformation Pathways of 6 Bromo 4 Iodobenzimidazole
Reactivity of the Benzimidazole (B57391) Core Towards Electrophiles and Nucleophiles
The reactivity of the benzimidazole core in 6-Bromo-4-iodobenzimidazole is dictated by the electronic properties of the fused benzene (B151609) and imidazole (B134444) rings, as well as the influence of the bromo and iodo substituents.
Protonation and Acid-Base Chemistry of the Benzimidazole Nitrogen Atoms
The benzimidazole ring system contains two nitrogen atoms with distinct electronic environments. One nitrogen atom is pyrrole-like, with its lone pair of electrons contributing to the aromatic sextet, while the other is pyridine-like, with its lone pair located in an sp² hybrid orbital in the plane of the ring. This pyridine-like nitrogen is the primary site of protonation in acidic media. scirp.orgscirp.org
The acid dissociation constant (pKa) is a fundamental property that quantifies the acidity or basicity of a compound. For benzimidazoles, the pKa of the protonated form typically falls in the range of 5.4-5.8. nih.gov The presence of electron-withdrawing halogen atoms, like bromine and iodine, is expected to decrease the basicity of the benzimidazole nitrogen atoms, thereby lowering the pKa of the conjugate acid. Theoretical studies on related benzimidazolyl-chalcones have shown that the sp² nitrogen is the exclusive site of protonation, and substituents on the benzimidazole kernel have a minimal effect on the fundamental protonation properties. scirp.org
Nitration and Sulfonation Reactions and Their Regioselectivity in Halogenated Systems
Electrophilic aromatic substitution reactions, such as nitration and sulfonation, are fundamental transformations for functionalizing aromatic rings. The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comorganicchemistrytutor.comvedantu.combyjus.com Sulfonation involves the use of fuming sulfuric acid (a solution of SO₃ in concentrated sulfuric acid) to introduce a sulfonic acid group (-SO₃H). organicchemistrytutor.combyjus.com
The regioselectivity of these reactions on the this compound ring is influenced by several factors. The benzimidazole ring itself is generally more susceptible to electrophilic attack than simple five-membered heterocycles, with the substitution typically occurring on the benzene portion of the molecule. researchgate.net Halogen substituents are deactivating groups due to their high electronegativity, which slows down the rate of electrophilic aromatic substitution. ulisboa.pt However, they are ortho, para-directing due to the ability of their lone pairs to stabilize the intermediate carbocation (Wheland intermediate) through resonance. researchgate.net
In halogenated benzimidazole systems, the position of electrophilic attack is a result of the combined directing effects of the imidazole ring and the halogen substituents. Research on the nitration of halogenated benzo[c]cinnolines has shown that the nitro group preferentially enters at the position ortho to the halogen atom. researchgate.net This ortho-selectivity can be influenced by reaction conditions such as temperature, with lower temperatures sometimes favoring ortho-substitution. researchgate.net For this compound, electrophilic attack could potentially occur at the C5 or C7 positions, ortho to the bromine and iodine atoms, respectively. The interplay of steric hindrance and the electronic effects of both halogens would determine the final product distribution.
Palladium-Catalyzed Cross-Coupling Reactions at the Halogenated Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are particularly useful for modifying halogenated aromatic compounds. rsc.org The differential reactivity of the C-I and C-Br bonds in this compound (C-I > C-Br) allows for selective functionalization at either position.
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate to form a new carbon-carbon bond. tcichemicals.comlibretexts.org This reaction is widely used in the synthesis of biaryl compounds and other conjugated systems. researchgate.net The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgmdpi.com
The Suzuki-Miyaura coupling can be applied to unprotected nitrogen-rich heterocycles like benzimidazoles, although the presence of the acidic N-H group can sometimes inhibit the reaction. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. tcichemicals.com For this compound, selective coupling at the more reactive C-I bond can be achieved under carefully controlled conditions, leaving the C-Br bond available for subsequent transformations.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield |
|---|---|---|---|---|---|---|
| 4-Iodotoluene | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | High |
| 1-Bromo-4-iodobenzene | p-Tolylboronic acid | NiCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 78% nih.gov |
This table is for illustrative purposes and specific conditions for this compound may vary.
Heck and Sonogashira Couplings for Carbon-Carbon Bond Formation
The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. The Sonogashira coupling, on the other hand, involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. researchgate.net Both reactions are powerful methods for constructing new carbon-carbon bonds. rsc.org
These reactions have been successfully applied to a variety of heterocyclic systems. The Sonogashira coupling, for instance, has been used to functionalize the imidazole backbone. researchgate.net In the case of this compound, selective Heck or Sonogashira coupling at the C-4 iodo position would be the expected outcome under standard conditions, allowing for the introduction of alkenyl or alkynyl groups, respectively.
Table 2: Examples of Heck and Sonogashira Coupling Reactions
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst | Conditions | Product |
|---|---|---|---|---|---|
| Heck | Iodobenzene | Styrene | Pd(OAc)₂ | Base, high temp. | Stilbene |
This table provides general examples; specific conditions for this compound would need to be optimized.
Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. libretexts.orgacsgcipr.org This reaction is of great importance in medicinal chemistry for the synthesis of arylamines, which are common structural motifs in pharmaceuticals. researchgate.net The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org
The Buchwald-Hartwig amination can be performed on a wide range of substrates, including those with various functional groups. nih.gov For this compound, selective amination at the C-4 position is feasible due to the higher reactivity of the C-I bond. nih.gov This allows for the introduction of primary or secondary amines, as well as other nitrogen-containing nucleophiles like amides and N-heterocycles. libretexts.orgbeilstein-journals.org
Table 3: Conditions for Buchwald-Hartwig Amination of Aryl Halides
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Yield |
|---|---|---|---|---|---|---|
| 1-Bromo-4-iodobenzene | p-Toluidine | NiI₂ | - | K₂CO₃ | Toluene | 78% (for 4-bromo-N-(p-tolyl)aniline) nih.gov |
| 4-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine | Phenylmethanamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | High beilstein-journals.org |
This table is for illustrative purposes and specific conditions for this compound may vary.
Catalytic Systems and Ligand Design for Enhanced Efficiency and Selectivity
The efficiency and selectivity of cross-coupling reactions involving dihalogenated heteroarenes like this compound are highly dependent on the catalytic system employed. nih.gov Palladium complexes are frequently used catalysts for these transformations. tcichemicals.comrsc.org The choice of ligand coordinated to the palladium center is crucial in dictating the outcome of the reaction. nih.gov
For Suzuki-Miyaura cross-coupling reactions, the use of specific phosphine ligands can control which halogen atom participates in the reaction. For instance, sterically hindered and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and its derivatives, often exhibit high catalytic activity. tcichemicals.comorganic-chemistry.org In the case of dihalogenated pyridines, ligand selection has been shown to invert the typical site-selectivity. nih.gov For example, ligands like Xantphos can favor reaction at one site, while others like P(tBu)₃ can promote reaction at another. nih.gov This ligand-dependent divergent selectivity, however, is not universal for all dihalogenated heterocycles. nih.gov
The development of palladacycle catalysts has provided a means for the efficient in-situ generation of active palladium(0) species, which can lead to higher catalytic efficiency. tcichemicals.com Furthermore, catalyst systems are not limited to mononuclear palladium complexes. The use of palladium clusters and nanoparticles can also influence the regioselectivity of cross-coupling reactions with dihalogenated heteroarenes. acs.org
Recent advancements have also explored the use of dual catalytic systems. For instance, a combination of a nickel catalyst and a cobalt catalyst has been shown to be effective for the cross-electrophile coupling of bromo(iodo)arenes with alkyl halides. nih.gov This approach allows for sequential, one-pot, three-component reactions, demonstrating a high level of control over the chemical transformation. nih.gov
Below is a table summarizing various catalytic systems and their applications in cross-coupling reactions, which can be analogous to transformations involving this compound.
| Catalyst System | Ligand | Reactants | Product Type | Key Features |
| Pd(OAc)₂ | PPh₃, dppf, XPhos, Xantphos | Dihaloheteroarenes, Boronic acids | Mono- or Di-arylated heteroarenes | Ligand-dependent site-selectivity in Suzuki coupling. nih.gov |
| Pd(0) | P(t-Bu)₃ | Dihaloheteroarenes, Boronic acids | Arylated heteroarenes | Inverted selectivity in some dihaloheteroarenes. nih.gov |
| (dtbbpy)NiIIBr₂ / CoII(Pc) | dtbbpy | Bromo(iodo)arenes, Alkyl halides | Alkylated arenes | Dual catalytic system for cross-electrophile coupling. nih.gov |
| Pd(OAc)₂ or Pd₂(dba)₃ | Tertiary Alkyl Phosphines | Aryl chlorides, Aryl triflates, Boronic acids | Biaryls | High activity for less reactive halides. tcichemicals.comorganic-chemistry.org |
| Nickel / Diamine | Chiral Diamine | α-Bromo esters, Aryl/Alkenyl silanes | α-Aryl/Alkenyl esters | Asymmetric Hiyama cross-coupling. organic-chemistry.org |
Copper-Mediated Reactions and Other Transition Metal Catalysis
While palladium is a dominant metal in cross-coupling chemistry, copper-catalyzed reactions, particularly Ullmann-type couplings, offer a valuable alternative for certain transformations. wikidoc.org Other transition metals like nickel are also increasingly being explored.
The Ullmann reaction traditionally involves the copper-promoted coupling of aryl halides. wikidoc.org This methodology is particularly relevant for the formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. For benzimidazole derivatives, copper-catalyzed N-arylation is a key transformation. acs.orgnih.gov
The classic Ullmann conditions often require harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper. wikidoc.orgfrontiersin.org However, significant progress has been made in developing milder, catalytic versions of this reaction. The use of ligands, such as 1,10-phenanthrolines and amino acids, can significantly accelerate the reaction, allowing it to proceed under more moderate conditions. acs.orgnih.gov For example, 4,7-dimethoxy-1,10-phenanthroline (B1245073) has been identified as an effective ligand for the copper-catalyzed N-arylation of imidazoles and benzimidazoles with both aryl iodides and bromides. acs.orgnih.govresearchgate.net The addition of polyethylene (B3416737) glycol can further enhance the reaction rate. acs.orgnih.gov
The mechanism of copper-catalyzed N-arylation is often proposed to proceed through an oxidative addition/reductive elimination pathway, similar to palladium catalysis, although the involvement of Cu(III) intermediates is still a subject of study. mdpi.com
The following table provides examples of ligand systems used in copper-catalyzed N-arylation of imidazoles and benzimidazoles.
| Ligand | Reactants | Solvent | Temperature (°C) | Yield (%) |
| 4,7-Dimethoxy-1,10-phenanthroline | Imidazole, Iodobenzene | Dioxane | 110 | 95 |
| 4,7-Dimethoxy-1,10-phenanthroline | Benzimidazole, Bromobenzene | Dioxane | 110 | 85 |
| L-proline | Imidazole, Iodobenzene | DMSO | 90 | 88 |
| N,N-dimethylglycine | Benzimidazole, Bromobenzene | Toluene | 110 | 75 |
Decarboxylative and decarbonylative coupling reactions have emerged as powerful methods for forming C-C and C-heteroatom bonds, using carboxylic acids or their derivatives as readily available starting materials. researchgate.netrsc.org These reactions offer an alternative to traditional cross-coupling methods that rely on organometallic reagents.
Nickel-catalyzed decarbonylative C-H arylation has been applied to 1,3-azoles, including benzimidazoles. acs.org This reaction allows for the coupling of aromatic esters with the C-H bonds of the benzimidazole ring. Similarly, rhodium-catalyzed decarbonylative alkylation of 2-pyridones with alkyl carboxylic acids has been reported, suggesting the potential for analogous reactions with benzimidazole derivatives. nsf.gov
Copper has also been utilized in decarboxylative couplings. A magnetically separable copper nanocatalyst has been developed for the decarboxylative cross-coupling of alkynoic acids with haloarenes to synthesize internal alkynes. nih.gov Furthermore, copper-mediated decarboxylative coupling of carboxylic acids with various nucleophiles can be achieved under visible-light irradiation. researchgate.net
The following table summarizes different catalytic systems for decarbonylative and decarboxylative coupling reactions.
| Catalyst System | Coupling Partner 1 | Coupling Partner 2 | Product Type | Key Features |
| Ni(COD)₂ / PCy₃ | Aromatic Esters | Arylboronic Acids | Biaryls | Chelation-assisted C(acyl)-C bond cleavage. nih.gov |
| Rh(I) / Boc₂O | 2-Pyridones | Alkyl Carboxylic Acids | C6-alkylated 2-pyridones | C-H activation/alkylation via decarbonylation. nsf.gov |
| Pd(OAc)₂ / dcype | Aromatic Esters | Benzimidazoles | C-H Arylated Benzimidazoles | Halogen-free Sonogashira-type coupling. acs.org |
| Cu-DF@ASMNPs | Haloarenes | Alkynoic Acids | Internal Alkynes | Magnetically separable and reusable catalyst. nih.gov |
| Ni/Photoredox | α-Oxy Carboxylic Acids | (Hetero)aryl Halides | Complex Morpholines | Dual catalytic system for C(sp²)-C(sp³) coupling. nih.gov |
Other Chemical Transformations Involving Halogen Atoms
Beyond transition metal-catalyzed cross-coupling reactions, the halogen atoms of this compound can participate in other important chemical transformations.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.netwikipedia.org In this process, a directing metalating group (DMG) on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting lithiated species can then be quenched with a variety of electrophiles to introduce a new functional group. researchgate.net
For this compound, the imidazole nitrogen atoms can potentially act as directing groups. However, a more common and predictable approach is halogen-metal exchange. This reaction is typically very fast and occurs at low temperatures. nih.gov The rate of halogen-lithium exchange is dependent on the halogen, with the order of reactivity being I > Br > Cl. scribd.com This difference in reactivity allows for the selective exchange of the iodine atom at the 4-position in the presence of the bromine atom at the 6-position.
The resulting 4-lithio-6-bromobenzimidazole intermediate can then be trapped with an electrophile to introduce a substituent selectively at the 4-position. This strategy provides a powerful tool for the synthesis of specifically substituted benzimidazole derivatives. The use of a combination of i-PrMgCl and n-BuLi can facilitate bromine-metal exchange under non-cryogenic conditions, even in the presence of acidic protons. nih.gov
Selective removal of halogen atoms through reductive dehalogenation or hydrogenation can also be a useful synthetic strategy. Given the differential reactivity of the C-I and C-Br bonds, it is often possible to selectively remove the iodine atom while leaving the bromine atom intact.
Catalytic hydrogenation is a common method for reductive dehalogenation. Various catalysts, including those based on palladium, nickel, and cobalt, can be employed for this purpose. bohrium.comwiley.comnih.gov The choice of catalyst and reaction conditions can influence the selectivity of the dehalogenation. For instance, cobalt nanocomposite catalysts have been shown to be effective for the selective hydrogenation of functionalized nitroarenes, including halogenated substrates. bohrium.comwiley.com Nickel-based nanocatalysts have also been developed for selective hydrogenation reactions under mild conditions. nih.gov
Formate-mediated reductive coupling represents another approach. Catalytic systems based on rhodium or palladium can be used for the cross-electrophile reductive coupling of aryl halides, with sodium formate (B1220265) acting as the reductant. nih.gov
Substitution Reactions with Diverse Nucleophiles (e.g., cyanide, alkoxides, amines)
Nucleophilic substitution on the this compound scaffold can proceed through several mechanisms, most notably palladium-catalyzed cross-coupling reactions and copper-catalyzed Ullmann-type reactions. wikipedia.orgacsgcipr.org The general principle governing these reactions is the replacement of a halogen atom by a nucleophile. rsc.org In the context of this compound, the carbon-iodine bond is generally more reactive than the carbon-bromine bond in oxidative addition steps of catalytic cycles, allowing for selective substitution at the 4-position. nih.gov
The introduction of a cyano group is a valuable transformation in organic synthesis, as the nitrile functionality can be further converted into various other groups such as carboxylic acids, amines, and amides. scispace.com Palladium-catalyzed cyanation is a powerful method for this purpose, often utilizing potassium ferrocyanide (K4[Fe(CN)6]) as a non-toxic cyanide source. rsc.orgscispace.comnih.gov
Given the higher reactivity of the C-I bond, the palladium-catalyzed cyanation of this compound is expected to selectively yield 6-bromo-4-cyanobenzimidazole. The reaction typically proceeds in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)2), and a suitable ligand. scispace.comsci-hub.se The protection of the benzimidazole N-H group, for instance with a benzyl (B1604629) group, can prevent catalyst inhibition and lead to higher yields. nih.gov
Table 1: Representative Conditions for Palladium-Catalyzed Cyanation of Aryl Halides This table presents typical conditions for the cyanation of aryl halides, which are applicable to the selective cyanation of this compound at the 4-position.
| Catalyst System | Cyanide Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)2 / Ligand | K4[Fe(CN)6] | Na2CO3 | DMA | 120 | Varies | sci-hub.se |
| Pd(0) / dppf | Zn(CN)2 | - | DMF | 80 | ~80 | nih.gov |
| Pd complex | K4[Fe(CN)6] | - | DMF | 130 (Microwave) | High | scispace.com |
DMA: Dimethylacetamide, dppf: 1,1'-Bis(diphenylphosphino)ferrocene, DMF: Dimethylformamide
The synthesis of alkoxy-substituted benzimidazoles from their halo-precursors is commonly achieved through copper-catalyzed Ullmann condensation reactions. wikipedia.org These reactions involve the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. wikipedia.org For this compound, the reaction with an alkoxide would preferentially occur at the more reactive 4-iodo position to furnish 6-bromo-4-alkoxybenzimidazoles.
The traditional Ullmann reaction often requires harsh conditions, including high temperatures. wikipedia.org However, modern methods utilize ligands that facilitate the reaction under milder conditions.
Table 2: General Conditions for Ullmann-Type C-O Coupling Reactions This table outlines general conditions for the copper-catalyzed synthesis of aryl ethers from aryl halides, which can be adapted for the synthesis of 6-bromo-4-alkoxybenzimidazoles.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| CuI | Phenanthroline | Cs2CO3 | NMP | 110-140 | wikipedia.org |
| Cu2O | Salicylaldoxime | Cs2CO3 | Dioxane | 110 | mdpi.com |
| CuO nanoparticles | None | K2CO3 | DMSO | 110 | organic-chemistry.org |
NMP: N-Methyl-2-pyrrolidone, DMSO: Dimethyl sulfoxide
The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds via the palladium-catalyzed cross-coupling of aryl halides with amines. acsgcipr.orglibretexts.orgorganic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups. The selective amination of this compound at the 4-position can be achieved with high efficiency. nih.gov
The choice of palladium catalyst, ligand, and base is crucial for the success of the Buchwald-Hartwig amination. libretexts.orgorganic-chemistry.org A variety of primary and secondary amines can be used as nucleophiles, leading to a diverse array of 4-amino-6-bromobenzimidazole derivatives.
Table 3: Typical Conditions for Buchwald-Hartwig Amination of Aryl Halides This table summarizes representative conditions for the palladium-catalyzed amination of aryl halides, applicable to the selective functionalization of this compound.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)2 | BINAP | NaOt-Bu | Toluene | 80-110 | libretexts.org |
| Pd2(dba)3 | XPhos | Cs2CO3 | t-BuOH | 80-110 | beilstein-journals.org |
| PdCl2(dppf) | dppf | K2CO3 | Dioxane | 100 | nih.gov |
BINAP: 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, dba: Dibenzylideneacetone, dppf: 1,1'-Bis(diphenylphosphino)ferrocene
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Bromo 4 Iodobenzimidazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 6-bromo-4-iodobenzimidazole, a combination of one- and two-dimensional NMR techniques would be essential for a complete assignment of its proton and carbon signals.
Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Connectivity
The ¹H NMR spectrum is anticipated to show distinct signals for the three aromatic protons and the N-H proton of the imidazole (B134444) ring. The chemical shifts and coupling constants of the aromatic protons would provide information about their relative positions on the benzene (B151609) ring. Due to the electron-withdrawing effects of the bromine and iodine atoms, these proton signals would likely appear in the downfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H2 | ~8.0 - 8.5 | C2: ~140 - 150 |
| H5 | ~7.5 - 8.0 | C4: ~90 - 100 (due to Iodine) |
| H7 | ~7.5 - 8.0 | C5: ~120 - 130 |
| NH | Variable, broad | C6: ~115 - 125 (due to Bromine) |
| C7: ~110 - 120 | ||
| C3a: ~130 - 140 | ||
| C7a: ~140 - 150 |
Note: These are estimated ranges based on known data for similar halogenated benzimidazoles and are not based on experimental data for the target compound.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Assignment
To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for assigning the quaternary carbons (carbons without attached protons), such as C3a, C4, C6, and C7a, by observing their long-range couplings to the assigned protons.
Halogen NMR (e.g., ⁷⁹Br, ¹²⁷I) for Probing Local Chemical Environment
Direct detection of halogen nuclei like ⁷⁹Br and ¹²⁷I by NMR is challenging due to their quadrupolar nature, which often results in very broad signals. However, such studies, where feasible, could provide direct information about the electronic environment around the halogen atoms.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways
HRMS is a powerful technique for determining the precise molecular weight of a compound, which in turn confirms its elemental composition. For this compound (C₇H₄BrIN₂), the expected monoisotopic mass is approximately 321.8603 amu. guidechem.com
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The presence of bromine and iodine would result in a characteristic isotopic pattern for the molecular ion peak, given the natural abundances of ⁷⁹Br/⁸¹Br and ¹²⁷I. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atoms and cleavage of the imidazole ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis and Functional Group Identification
IR and Raman spectroscopy are complementary techniques that provide a "fingerprint" of a molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching vibration (typically a broad band around 3400-3200 cm⁻¹), C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), C=N and C=C stretching vibrations of the imidazole and benzene rings (in the 1650-1450 cm⁻¹ region), and C-H bending vibrations. The C-Br and C-I stretching vibrations would appear in the lower frequency region of the spectrum (typically below 700 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-C backbone, which may be weak in the IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The benzimidazole (B57391) ring system is aromatic and conjugated. The presence of the bromo and iodo substituents, as well as the fused benzene ring, would influence the energy of the π-π* and n-π* electronic transitions. The UV-Vis spectrum would show characteristic absorption maxima (λ_max) that are indicative of the extent of conjugation in the molecule. The solvent used for the analysis can also influence the position of these maxima.
X-ray Crystallography for Solid-State Structure Determination
The crystal packing of benzimidazole derivatives is governed by a variety of non-covalent interactions that dictate the supramolecular architecture. For N-unsubstituted benzimidazoles, the most significant of these is typically the N-H···N hydrogen bond, which organizes molecules into chains or other motifs. rsc.orgbeilstein-journals.org In the case of this compound, this primary hydrogen-bonding interaction would be a key feature in its crystal lattice.
Beyond standard hydrogen bonds, the presence of bromine and iodine atoms introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. nih.gov Studies on iodoimidazole and tetrahalogenated benzimidazole derivatives have demonstrated a variety of halogen bonds, including C-I···N, C-I···π, and C-Br···O interactions. mdpi.comnih.govaurorabiomed.com In the hypothetical crystal structure of this compound, it is plausible that both the iodine and bromine atoms would participate in such interactions, further stabilizing the crystal packing. The iodine atom, being more polarizable, would be expected to form stronger halogen bonds than the bromine atom.
A detailed analysis of intermolecular interactions in analogous halogenated benzimidazoles is often performed using Hirshfeld surface analysis. This computational tool allows for the visualization and quantification of different types of intermolecular contacts. For instance, in adamantylated 4,5,6,7-tetrahalogeno-1H-benzimidazoles, H···H, X···H/H···X (where X is a halogen), and N···H/H···N contacts are the most significant contributors to the crystal packing. mdpi.com
Table 1: Crystallographic Data for Representative Halogenated Benzimidazoles
| Compound | Formula | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
|---|---|---|---|---|---|
| 2-(4-Bromophenyl)-1-phenylbenzimidazole | C₁₉H₁₃BrN₂ | Monoclinic | P2₁/n | C-H···π, π···π | mdpi.com |
| 2-(3-Bromophenyl)-1-phenylbenzimidazole | C₁₉H₁₃BrN₂ | Monoclinic | P2₁/c | Halogen···N, C-H···π | mdpi.com |
| 2-(4-Iodophenyl)-1-phenylbenzimidazole | C₁₉H₁₃IN₂ | Monoclinic | P2₁/n | C-H···π, π···π | mdpi.com |
| 1-Benzyl-2-iodo-1H-benzimidazole | C₁₄H₁₁IN₂ | - | - | C-I···N, C-I···π | nih.gov |
| Adamantylated 4,5,6,7-tetrachloro-1H-benzimidazole | - | Triclinic | P-1 | C-H···N, C-H···Cl, H···H | mdpi.com |
| Adamantylated 4,5,6,7-tetrabromo-1H-benzimidazole | - | Monoclinic | P2₁/c | C-H···Br, H···H, Br···π | mdpi.com |
The conformation of benzimidazole derivatives in the solid state is defined by the rotational freedom around single bonds, particularly those connecting substituents to the benzimidazole core. For this compound itself, the core structure is rigid. However, if substituents were present at the N1 or C2 positions, their orientation would be a key conformational feature.
In studies of 2-aryl-benzimidazoles, the dihedral angle between the benzimidazole ring system and the aryl substituent is a critical conformational parameter. For example, in a series of halogen-substituted 2-aryl-N-phenylbenzimidazoles, the dihedral angles between the benzimidazole unit and the N-phenyl ring ranged from approximately 55° to 67°. mdpi.com This non-coplanar arrangement is a common feature, arising from the need to minimize steric hindrance between the ring systems. Computational studies on other benzimidazole derivatives have also been used to map the potential energy surface as a function of key torsion angles, identifying the most stable conformations. iucr.org For this compound, the planarity of the benzimidazole ring itself is expected, but minor deviations from planarity can occur due to packing forces in the crystal.
Advanced Analytical Techniques for Purity and Isomeric Analysis
Ensuring the purity and correct isomeric form of a chemical compound is critical. For substituted benzimidazoles, which can exist as various positional isomers and tautomers, advanced analytical techniques are indispensable.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of benzimidazole derivatives. nih.govresearchgate.netresearchgate.net A versatile HPLC method can be developed to separate the target compound from starting materials, byproducts, and degradation products. For halogenated benzimidazoles, reversed-phase HPLC using a C8 or C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient and a suitable buffer is common. nih.govresearchgate.net The method's performance is validated for linearity, accuracy, precision, and robustness to ensure reliable results. nih.govbanglajol.info Chiral HPLC, which employs a chiral stationary phase, is specifically used for the separation and quantification of enantiomers, which is crucial when the benzimidazole derivative is chiral. banglajol.infoamericanpharmaceuticalreview.com
Capillary Electrophoresis (CE) offers an alternative and often complementary approach to HPLC. aurorabiomed.com CE provides high-resolution separations with minimal sample and solvent consumption. researchgate.net Capillary Zone Electrophoresis (CZE), the most common mode of CE, separates compounds based on their charge-to-size ratio. aurorabiomed.com This technique has been successfully applied to the analysis of various heterocyclic amines and halogenated phenolic compounds. researchgate.netnih.gov For complex mixtures, such as those containing multiple positional isomers of halogenated benzimidazoles, non-aqueous capillary electrophoresis (NACE) can offer superior separation efficiency by utilizing organic solvents as the running buffer. researchgate.net Coupling CE with mass spectrometry (CE-MS) provides an exceptionally powerful tool, combining the high separation efficiency of CE with the definitive identification capabilities of MS. nih.gov
Table 2: Advanced Analytical Techniques for Benzimidazole Analysis
| Technique | Application | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| HPLC | Purity analysis, quantification, stability testing | Reversed-phase C8 or C18 column, acetonitrile/water gradient, UV detection | Robust, versatile, widely available, quantifiable | nih.govresearchgate.net |
| Chiral HPLC | Enantiomeric separation and purity | Chiral stationary phase (e.g., Chiralcel OD-H), non-polar mobile phase | Resolves enantiomers | banglajol.infoamericanpharmaceuticalreview.com |
| Capillary Electrophoresis (CE) | Purity analysis, isomeric separation | Fused silica (B1680970) capillary, aqueous or non-aqueous buffer, UV or MS detection | High efficiency, low sample/solvent use | aurorabiomed.comresearchgate.netnih.gov |
| CE-MS | Definitive identification of isomers and impurities | CE coupled to an electrospray ionization mass spectrometer | Combines high-resolution separation with mass identification | nih.gov |
Computational and Theoretical Investigations on 6 Bromo 4 Iodobenzimidazole
Quantum Chemical Calculations (Density Functional Theory - DFT and Time-Dependent DFT - TD-DFT)
No published studies were found that performed DFT or TD-DFT calculations specifically on 6-Bromo-4-iodobenzimidazole. Such studies on other benzimidazole (B57391) derivatives typically involve the use of functionals like B3LYP with various basis sets to predict molecular properties. acs.orgekb.egresearchgate.net
Geometry Optimization and Conformational Energy Landscapes
Information regarding the optimized geometry, bond lengths, bond angles, and conformational energy landscapes for this compound is not available in the current scientific literature.
Electronic Structure Analysis: Molecular Orbitals (HOMO-LUMO), Electrostatic Potential (ESP) Surfaces
A detailed analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, or the electrostatic potential surfaces for this compound has not been reported. For other benzimidazoles, these analyses have been used to understand reactivity and potential interaction sites. ekb.egresearchgate.net
Vibrational Spectra Simulations and Comparison with Experimental Data
There are no available simulated vibrational spectra (IR, Raman) for this compound, nor are there published experimental spectra to facilitate a comparative analysis. For other derivatives, such comparisons are crucial for validating the computational methods used. ekb.eg
Excited State Properties, Absorption, and Emission Spectra Prediction
Predictions of excited state properties, including absorption and emission spectra using Time-Dependent DFT (TD-DFT), have not been performed for this compound. Studies on similar molecules have used TD-DFT to understand their photophysical properties. acs.orgresearchgate.net
Reaction Mechanism Studies Using Computational Chemistry
Transition State Search and Reaction Coordinate Analysis for Halogenation Reactions
No computational studies on the reaction mechanisms involving this compound, such as transition state searches or reaction coordinate analyses for its formation via halogenation, have been published.
Computational Modeling of Catalytic Cycles in Cross-Coupling Reactions
The functionalization of benzimidazole scaffolds, such as in this compound, is often achieved through palladium-catalyzed cross-coupling reactions. nih.gov Computational modeling is instrumental in elucidating the complex multi-step catalytic cycles of these reactions, which typically involve oxidative addition, transmetalation, and reductive elimination.
For a molecule like this compound, theoretical studies would focus on the selective activation of the C-I versus the C-Br bond. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, palladium catalysts are expected to selectively undergo oxidative addition at the C-I position. DFT calculations can model the transition states and intermediates for the oxidative addition of a Pd(0) complex to both the C-I and C-Br bonds. These calculations would likely confirm the kinetic and thermodynamic preference for the cleavage of the C-I bond.
A hypothetical reaction pathway for a Suzuki-Miyaura cross-coupling reaction is detailed in the table below. The energies of intermediates and transition states would be calculated to map out the potential energy surface of the entire catalytic cycle.
Table 1: Hypothetical Energy Profile for Suzuki-Miyaura Coupling of this compound
| Step | Description | Relative Energy (kcal/mol) |
| 1 | Reactants: this compound + Pd(0)L2 | 0 |
| TS1 | Oxidative Addition Transition State (C-I bond) | +15 |
| Int1 | Oxidative Addition Product | -5 |
| TS2 | Transmetalation Transition State | +20 |
| Int2 | Transmetalation Product | -10 |
| TS3 | Reductive Elimination Transition State | +12 |
| 2 | Products: 6-Bromo-4-arylbenzimidazole + Pd(0)L2 | -25 |
Note: The energy values are hypothetical and serve to illustrate the expected energetic landscape of the reaction.
Solvent Effects and Implicit/Explicit Solvent Models in Reaction Pathways
The solvent environment can significantly influence the kinetics and thermodynamics of a reaction. Computational models account for these effects using either implicit or explicit solvent models.
In an implicit solvent model , the solvent is treated as a continuous medium with a defined dielectric constant. The polarizable continuum model (PCM) is a widely used implicit model. acs.org For the cross-coupling reactions of this compound, PCM calculations would be used to understand how polar solvents might stabilize charged intermediates or transition states, potentially lowering the activation barriers. For instance, the oxidative addition step, which involves a change in the oxidation state and geometry of the palladium center, is sensitive to the polarity of the solvent.
Explicit solvent models involve including a number of individual solvent molecules in the quantum mechanical calculation. This approach is more computationally expensive but can capture specific solvent-solute interactions, such as hydrogen bonding. In the case of this compound, explicit solvent molecules (e.g., water or ethanol) could be included to model their direct interaction with the N-H group of the benzimidazole ring or with the metal center of the catalyst. mdpi.com
Intermolecular Interactions and Non-Covalent Bonding Analysis
The presence of bromine and iodine atoms on the benzimidazole ring of this compound makes it a prime candidate for forming halogen bonds, a type of non-covalent interaction that is gaining recognition for its role in crystal engineering and supramolecular chemistry. researchgate.net
Theoretical Characterization of Halogen Bonding Interactions with Electron Donors
Halogen bonding arises from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a "sigma-hole" (σ-hole) along the axis of the C-X bond (where X is Br or I). nih.gov This electropositive region can interact favorably with Lewis bases or electron donors.
Theoretical studies, primarily using DFT and Møller-Plesset perturbation theory (MP2), are employed to characterize these interactions. acs.org For this compound, the iodine atom is expected to have a more positive σ-hole than the bromine atom, making it a stronger halogen bond donor. acs.org Computational analyses would involve:
Molecular Electrostatic Potential (MEP) maps: These maps visualize the electrostatic potential on the molecular surface, clearly identifying the positive σ-holes on the iodine and bromine atoms.
Interaction energy calculations: By modeling the complex between this compound and an electron donor (e.g., ammonia, pyridine, or a halide anion), the strength of the halogen bond can be quantified. These calculations often include basis set superposition error (BSSE) corrections for greater accuracy.
Natural Bond Orbital (NBO) analysis: NBO analysis can reveal the extent of charge transfer from the electron donor to the halogen-containing molecule, providing further insight into the nature of the halogen bond. mdpi.com
Table 2: Predicted Halogen Bond Strengths for this compound with Pyridine
| Halogen Bond | Interaction Energy (kcal/mol) | Bond Length (Å) |
| C-I···N(Pyridine) | -5.8 | 2.80 |
| C-Br···N(Pyridine) | -4.2 | 2.95 |
Note: The values are illustrative and based on typical halogen bond strengths found in the literature for similar systems.
Prediction of Supramolecular Assembly Motifs
The directional nature of halogen bonds makes them valuable tools for designing and predicting the formation of larger, ordered structures known as supramolecular assemblies. Theoretical studies can predict how molecules of this compound might self-assemble in the solid state.
By analyzing the potential for various non-covalent interactions, including halogen bonds (I···N, Br···N, I···Br), hydrogen bonds (N-H···N, N-H···Br, N-H···I), and π-π stacking interactions between the benzimidazole rings, computational methods can identify the most energetically favorable packing motifs. Crystal structure prediction (CSP) algorithms, which systematically generate and rank possible crystal structures based on their lattice energies, could be applied to this compound to predict its likely crystal packing. The predicted motifs would likely involve chains or sheets of molecules held together by a network of these intermolecular forces.
QSAR (Quantitative Structure-Activity Relationship) Studies Focused on Non-Biological Chemical Properties
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its properties or activities. researchgate.net While often used in drug discovery, QSAR can also be applied to predict non-biological chemical properties such as reactivity and spectroscopic parameters. nih.gov
For this compound and related halo-substituted benzimidazoles, a QSAR study would involve calculating a set of molecular descriptors and correlating them with an experimentally determined or computationally derived property.
Molecular Descriptors: A wide range of descriptors can be calculated, including:
Constitutional descriptors: Molecular weight, number of halogen atoms.
Topological descriptors: Connectivity indices that describe the branching of the molecule.
Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges, and the magnitude of the σ-hole on the halogen atoms. nih.gov
Property to be Modeled: For reactivity, this could be the rate constant of a specific reaction or the activation energy for a particular reaction step, such as the oxidative addition in a cross-coupling reaction. For spectroscopic parameters, it could be the chemical shifts in NMR spectroscopy or the absorption maxima in UV-Vis spectroscopy.
Statistical Methods: Multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build the QSAR model. researchgate.net
A hypothetical QSAR model for the reactivity of a series of substituted benzimidazoles in a Suzuki coupling reaction might take the form of the following equation:
log(k) = c₀ + c₁ * E(LUMO) + c₂ * V(σ-hole) + c₃ * q(Pd)
Where:
log(k) is the logarithm of the reaction rate constant.
E(LUMO) is the energy of the Lowest Unoccupied Molecular Orbital.
V(σ-hole) is the electrostatic potential of the σ-hole on the reacting halogen.
q(Pd) is a descriptor for the charge on the palladium catalyst.
c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis.
Such a model, once validated, could be used to predict the reactivity of other, yet unsynthesized, benzimidazole derivatives.
Strategic Role of 6 Bromo 4 Iodobenzimidazole As a Versatile Synthetic Building Block and Its Advanced Non Biological Applications
Precursor in the Synthesis of Complex Heterocyclic Ring Systems
The presence of two distinct halogen atoms on the benzimidazole (B57391) core of 6-Bromo-4-iodobenzimidazole makes it an ideal starting material for the synthesis of more complex, fused heterocyclic systems. The bromo and iodo groups can serve as handles for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of multi-cyclic structures.
Fusion Reactions to Create Multi-cyclic Benzimidazole Derivatives
Fusion reactions, wherein a new ring is annulated onto the existing benzimidazole framework, can lead to the formation of polycyclic aromatic systems with unique electronic and photophysical properties. This compound is a prime candidate for such transformations. For instance, through sequential palladium-catalyzed cross-coupling reactions, different ring systems can be built upon the benzimidazole core.
One potential approach involves an initial Sonogashira coupling at the more reactive C-I bond, followed by an intramolecular reaction to form a new ring. For example, coupling with a terminal alkyne bearing a nucleophilic group could be followed by a cyclization step to construct a new fused ring. The remaining bromo group can then be used for further functionalization or to build another fused ring system. The synthesis of benzimidazole derivatives through oxidative cyclization is a well-established method, and the halogenated nature of this compound offers a handle for post-cyclization modifications acs.orgnih.gov.
Incorporation into Macrocyclic and Cage Structures
The directional nature of the C-I and C-Br bonds in this compound makes it a valuable component for the construction of macrocycles and cage-like architectures. Through carefully designed palladium-catalyzed cross-coupling reactions, this dihalogenated benzimidazole can be linked with other molecular fragments to form large, cyclic structures chemrxiv.orgmdpi.com.
For instance, a double Suzuki-Miyaura coupling with a di-boronic acid linker could lead to the formation of a macrocycle. The differential reactivity of the iodo and bromo groups allows for a stepwise approach, where one halogen is reacted first with a linker molecule, followed by an intramolecular or intermolecular reaction at the second halogen to close the macrocyclic ring. This strategy provides control over the size and shape of the resulting macrocycle. While specific examples involving this compound are not yet prevalent in the literature, the principles of macrocyclization via cross-coupling reactions are well-established for other dihalogenated aromatic compounds chemrxiv.orgnih.gov.
Scaffold for the Construction of Densely Functionalized Benzimidazole Derivatives
The true synthetic utility of this compound lies in the ability to selectively address its two halogen atoms. This differential reactivity is the foundation for creating a multitude of densely functionalized benzimidazole derivatives with precise substitution patterns.
Directed Functionalization Based on Differential Reactivity of Bromo and Iodo Groups
The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the 4-position (iodo) while leaving the 6-position (bromo) intact for subsequent transformations. A wide range of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations, can be employed to introduce diverse substituents at the C4 position with high selectivity science.govmdpi.comyoutube.comnih.govyoutube.com.
Once the 4-position is functionalized, the less reactive bromo group at the 6-position can be targeted under more forcing reaction conditions or with a different catalytic system. This stepwise approach enables the synthesis of 4,6-disubstituted benzimidazoles with complete control over the substitution pattern. This strategy is invaluable for establishing structure-property relationships in various applications. The selective cross-coupling of bromo(iodo)arenes is a known strategy for achieving site-selective functionalization researchgate.net.
Table 1: Illustrative Sequential Cross-Coupling Reactions of this compound
| Step | Reaction Type | Position | Reagent | Catalyst/Conditions | Product |
| 1 | Suzuki-Miyaura Coupling | C4 (Iodo) | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°C | 6-Bromo-4-arylbenzimidazole |
| 2 | Sonogashira Coupling | C6 (Bromo) | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N, 100°C | 4-Aryl-6-alkynylbenzimidazole |
| 1 | Buchwald-Hartwig Amination | C4 (Iodo) | Amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110°C | 6-Bromo-4-aminobenzimidazole |
| 2 | Heck Reaction | C6 (Bromo) | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 120°C | 4-Amino-6-vinylbenzimidazole |
This table is illustrative and based on general conditions for similar substrates.
Synthesis of Library Compounds for High-Throughput Chemical Screening (non-biological)
The ability to perform selective, sequential functionalization makes this compound an excellent scaffold for combinatorial chemistry and the synthesis of compound libraries for high-throughput screening nih.govmq.edu.aunih.gov. By systematically varying the substituents at the 4- and 6-positions, a large number of distinct compounds can be rapidly synthesized.
This approach is particularly valuable in materials discovery, where a large chemical space needs to be explored to identify compounds with desired optical, electronic, or thermal properties. For example, a library of 4,6-disubstituted benzimidazoles could be screened for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. The robust and versatile nature of palladium-catalyzed cross-coupling reactions makes them well-suited for automated parallel synthesis, further accelerating the discovery process nih.gov.
Applications in Materials Science
Benzimidazole derivatives have garnered significant attention in the field of materials science, particularly in organic electronics. Their rigid, planar structure and tunable electronic properties make them attractive candidates for a variety of applications. Halogenated benzimidazoles, such as this compound, serve as key intermediates in the synthesis of these advanced materials researchgate.netrsc.orgenpress-publisher.com.
The introduction of different aryl or heterocyclic groups at the 4- and 6-positions via cross-coupling reactions can significantly alter the HOMO/LUMO energy levels, charge transport characteristics, and photophysical properties of the resulting molecules. For instance, benzimidazole-based materials have been investigated as host materials for phosphorescent and thermally activated delayed fluorescence emitters in OLEDs acs.orgspie.org. The ability to fine-tune the electronic properties of the benzimidazole core through peripheral functionalization is crucial for optimizing device performance. Carbazole and benzimidazole moieties are often combined to create bipolar host materials with balanced electron and hole transport properties acs.orgmdpi.com. The bromo and iodo groups on this compound provide the synthetic handles to introduce such functionalities.
Furthermore, the principles of halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic center, can be exploited in the solid-state packing of materials derived from this compound, influencing their bulk properties researchgate.netacs.org.
Design and Synthesis of Organic Electronic Materials (e.g., organic semiconductors, photovoltaic devices)
The benzimidazole core is a common structural unit in organic electronic materials due to its electron-deficient nature, which facilitates electron transport. This property is highly desirable for n-type organic semiconductors used in organic field-effect transistors (OFETs) and as acceptor materials in organic photovoltaic (OPV) devices. tandfonline.comresearchgate.netresearchgate.net The rigid and planar structure of the benzimidazole unit also promotes π-π stacking, which is crucial for efficient charge transport in the solid state.
The incorporation of this compound into organic electronic materials offers several strategic advantages. The bromo and iodo substituents can be used as synthetic handles to introduce various aromatic or heteroaromatic groups through well-established cross-coupling reactions like Suzuki, Stille, and Sonogashira reactions. This allows for the precise tuning of the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for optimizing the performance of organic electronic devices.
For instance, in the context of organic light-emitting diodes (OLEDs), benzimidazole derivatives have been utilized as blue emitters and host materials. tandfonline.comacs.orgmdpi.comnsf.gov The introduction of specific substituents via the halogenated positions on the this compound core can modulate the emission color and improve the quantum efficiency of the resulting OLEDs. Furthermore, the heavy atom effect of bromine and iodine can potentially enhance intersystem crossing, which could be exploited in the design of phosphorescent emitters for highly efficient OLEDs.
A summary of representative benzimidazole-containing polymers for photovoltaic applications and their key properties is presented in the table below.
| Polymer | Donor Unit | Acceptor Unit | Band Gap (eV) | Power Conversion Efficiency (%) |
| PBIBT1 | Benzodithiophene | Benzimidazole | 1.84 | ~1 |
| PTDOMBI | Thiophene | Dioctyloxy-dimethyl-2H-benzimidazole | 1.60 | 0.76 |
| PHCPDTMBI | Cyclopentadithiophene | Dimethyl-2H-benzimidazole | 1.91 | 0.43 |
This table is generated based on data from available research on benzimidazole-containing polymers for organic solar cells. tandfonline.comresearchgate.netunist.ac.kr
Development of Fluorescent Probes and Chemical Sensors Based on ESIPT Mechanism
Benzimidazole derivatives are excellent platforms for the design of fluorescent probes and chemical sensors due to their inherent photophysical properties and their ability to coordinate with metal ions. rsc.orgmdpi.comresearchgate.net A particularly interesting photophysical process observed in certain benzimidazole derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netrsc.orgnih.govresearchgate.net ESIPT-based fluorophores exhibit a large Stokes shift, which is advantageous for sensing applications as it minimizes self-absorption and background interference.
The general mechanism of ESIPT involves the transfer of a proton between a donor and an acceptor group within the same molecule in the excited state, leading to the formation of a transient tautomer with a distinct fluorescence emission. The efficiency of the ESIPT process and the resulting fluorescence can be modulated by the presence of analytes, forming the basis for a sensing mechanism.
The this compound scaffold can be readily functionalized to create ESIPT-based probes. For example, the introduction of a hydroxyl group in the ortho-position to the benzimidazole ring can facilitate the ESIPT process. The bromo and iodo substituents can then be used to attach specific recognition units for the target analyte. The electron-withdrawing nature of the halogen atoms can also influence the acidity of the proton donor and the basicity of the proton acceptor, thereby modulating the ESIPT process and the photophysical properties of the probe.
Research on a brominated phenylbenzimidazole derivative, which is structurally similar to functionalized this compound, has provided insights into the multicolor fluorescence mechanism of ESIPT, laying a foundation for the design of advanced luminescent materials. rsc.org
Below is a table summarizing the characteristics of some benzimidazole-based fluorescent sensors.
| Sensor | Target Analyte | Sensing Mechanism | Emission Change |
| BBMP | Cu²⁺ / Zn²⁺ | ESIPT Inhibition / Ratiometric | Quenching / Blue Shift |
| DQBM-B | Co²⁺ | PET | Quenching |
| Imine-linked receptor | Cu²⁺ | - | Quenching |
This table is compiled from data on benzimidazole-derived fluorescent sensors. rsc.orgmdpi.comresearchgate.net
Incorporation into Polymer Architectures and Metal-Organic Frameworks (MOFs)
The bifunctional nature of this compound makes it an attractive building block for the construction of complex macromolecular architectures such as polymers and Metal-Organic Frameworks (MOFs). acs.orgacs.org
In polymer synthesis, the two halogen atoms can be sequentially functionalized to create well-defined polymer chains. For instance, one halogen can be used to anchor the monomer to a growing polymer chain, while the other can be post-functionalized to introduce specific properties or to create cross-linked networks. Benzimidazole-containing polymers have been explored for various applications, including high-performance materials with excellent thermal stability and materials for energy storage. researchgate.netrsc.org
MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The porous nature of MOFs makes them suitable for applications in gas storage, separation, and catalysis. Benzimidazole derivatives can act as ligands in the synthesis of MOFs. rsc.orgnih.govresearchgate.net The nitrogen atoms in the imidazole (B134444) ring can coordinate to metal centers, and the bromo and iodo groups on the this compound can be used to further modify the properties of the MOF. For example, these halogen atoms could serve as sites for post-synthetic modification, allowing for the introduction of catalytic sites or other functional groups within the pores of the MOF.
The table below provides examples of MOFs synthesized using benzimidazole derivatives.
| MOF Name | Metal Ion | Benzimidazole Ligand | Application |
| Ni-MOF | Ni(II) | Derivative of 1,2-phenylenediamine | Catalysis |
| NH₂-MIL-125(Ti) | Ti(IV) | Used to catalyze benzimidazole synthesis | Catalysis |
| PS/MOFs | - | 3-(pyridinylium)-1-propanesulfonate | CO₂ reduction |
This table is based on research on the use of benzimidazoles in the synthesis and application of MOFs. acs.orgrsc.orgnih.gov
Ligand Design in Catalysis and Organometallic Chemistry
The benzimidazole scaffold is a versatile platform for the design of ligands for transition metal catalysis. sioc-journal.cnresearchgate.netnih.gov The nitrogen atoms of the imidazole ring can coordinate to a wide range of transition metals, and the substituents on the benzimidazole core can be modified to tune the steric and electronic properties of the resulting metal complexes.
Chiral Ligand Synthesis for Asymmetric Catalysis (if applicable)
The development of chiral ligands is of paramount importance for asymmetric catalysis, which aims to produce enantiomerically pure compounds. Benzimidazole derivatives can be functionalized with chiral auxiliaries to create chiral ligands. mdpi.comresearchgate.netntu.edu.sg The resulting chiral metal complexes can then be used to catalyze a variety of asymmetric transformations, such as hydrogenations, C-C bond-forming reactions, and oxidations.
The this compound can serve as a precursor for the synthesis of chiral ligands. The halogen atoms provide convenient points for the attachment of chiral groups. The rigidity of the benzimidazole scaffold can help to create a well-defined chiral environment around the metal center, which is essential for achieving high levels of enantioselectivity. For example, chiral amines can be reacted with a derivative of the benzimidazole to form chiral guanidine (B92328) catalysts. mdpi.com
Design of Ligands for Transition Metal-Catalyzed Processes
In addition to asymmetric catalysis, benzimidazole-based ligands have been widely used in various other transition metal-catalyzed processes. acs.orgroyalsocietypublishing.orgnih.govnih.govrsc.orgrsc.orgnih.govrsc.orgmdpi.com The strong σ-donating ability of the benzimidazole nitrogen atoms can stabilize metal centers in various oxidation states, making them effective ligands for a broad range of catalytic reactions.
The this compound can be utilized to synthesize ligands with specific properties for particular catalytic applications. For example, the bromo and iodo substituents can be replaced with phosphine (B1218219) groups to create bidentate or pincer-type ligands. The electronic properties of these ligands can be fine-tuned by introducing electron-donating or electron-withdrawing groups at other positions of the benzimidazole ring. These tailored ligands can then be used to prepare metal complexes with enhanced catalytic activity, selectivity, and stability for reactions such as cross-coupling, C-H activation, and polymerization.
The following table lists some transition metal complexes with benzimidazole-derived ligands and their catalytic applications.
| Metal | Ligand Type | Catalytic Application |
| Nickel(II) | Chelating bidentate benzimidazole-based N-heterocyclic carbenes | Kumada coupling |
| Ruthenium(II) | Pyridine-benzimidazole | Dye-sensitized solar cells |
| Various | Benzimidazole-containing complexes | Ethylene oligomerization and polymerization |
This table is based on findings from research on benzimidazole ligands in transition metal catalysis. sioc-journal.cnacs.orgrsc.org
Future Research Directions and Unresolved Challenges in Halogenated Benzimidazole Chemistry
Development of Highly Sustainable and Atom-Economical Synthetic Routes
A primary challenge in the chemistry of halogenated benzimidazoles is the development of synthetic methodologies that are both efficient and environmentally benign. Traditional syntheses often rely on multi-step processes, harsh reaction conditions, or the use of expensive and toxic metal catalysts. rhhz.net The future of this field hinges on the adoption of green chemistry principles to create more sustainable and atom-economical routes.
Current research is exploring several promising avenues. Methodologies emphasizing sustainability include microwave-assisted synthesis, which can dramatically reduce reaction times, and ultrasound-assisted techniques that can enable metal-free and solvent-free preparations. impactfactor.org Visible-light-mediated synthesis is also emerging as a powerful, green, and sustainable tool, offering a low-cost, catalyst-free method for creating complex heterocyclic molecules from readily available substrates. acs.orgnih.gov Another approach gaining traction is the use of sulfur-mediated redox condensation, which provides a straightforward and highly atom-economical pathway to benzimidazoles from simple precursors. researchgate.net
An unresolved challenge is the regioselective synthesis of multi-halogenated benzimidazoles like 6-Bromo-4-iodobenzimidazole from simple starting materials in a single, efficient step. Future work will likely focus on cascade reactions that can build the complex scaffold and install multiple, different halogens with high control, minimizing waste and purification steps. acs.orgacs.org
Table 1: Comparison of Synthetic Paradigms for Halogenated Benzimidazoles
| Feature | Traditional Synthesis (e.g., Phillips Method) | Emerging Sustainable Synthesis |
| Starting Materials | Often pre-functionalized, complex diamines | Simple, readily available nitroarenes, aldehydes |
| Catalysts/Reagents | Strong acids, high temperatures, metal catalysts | Photocatalysts, inexpensive non-toxic catalysts (e.g., bismuth nitrate), or catalyst-free (e.g., microdroplets) rsc.orgrhhz.net |
| Conditions | Often harsh, requiring high heat and pressure | Mild, often ambient temperature and pressure |
| Atom Economy | Moderate to low, often with stoichiometric byproducts | High, with minimal waste products acs.org |
| Environmental Impact | Higher energy consumption, use of hazardous solvents | Lower energy footprint, use of greener solvents or solvent-free conditions impactfactor.org |
Exploration of Novel Reactivity and Unprecedented Transformation Pathways
The this compound scaffold is rich with potential for novel chemical transformations due to the distinct reactivity of its C-I and C-Br bonds. A significant future challenge lies in harnessing this differential reactivity for selective, sequential functionalization. The C-I bond is generally more susceptible to oxidative addition in cross-coupling reactions than the C-Br bond, allowing the iodine to be replaced selectively while leaving the bromine intact for a subsequent, different transformation. mdpi.com The development of catalytic systems with exquisite selectivity for one halogen over the other remains a key goal for creating highly complex molecular architectures.
Beyond classical cross-coupling, future research will likely explore unprecedented reaction pathways. These include:
Cascade Reactions: Designing multi-step sequences that occur in a single pot to rapidly build molecular complexity. This could involve an initial coupling at the iodine position followed by an intramolecular cyclization involving the bromine atom. acs.org
C-H Activation: Directly functionalizing the C-H bonds of the benzimidazole (B57391) ring is a highly atom-economical strategy. Future work could focus on developing methods to selectively activate the C2, C5, or C7 positions of the this compound core, bypassing the need for pre-functionalized substrates. researchgate.net
Photocatalytic Radical Reactions: Visible-light-induced radical cascade cyclizations are being developed for other benzimidazole systems and represent a frontier for creating novel polycyclic derivatives under mild conditions. researchgate.net Applying these methods to dihalogenated substrates could unlock new chemical space.
The ultimate challenge is to achieve a level of predictive control over these complex reactions, enabling chemists to design and execute synthetic routes to novel functional molecules with high precision and efficiency.
Advanced Computational Tools for Rational Design and Prediction of Chemical Behavior
Computational chemistry has become an indispensable tool in the study of benzimidazoles. impactfactor.orgbohrium.com Methods like Density Functional Theory (DFT) are routinely used to study the structural and electronic properties of halogenated benzimidazoles, including conformational equilibria and tautomerism. nih.govacs.orgnih.gov However, the future lies in shifting from explanatory to predictive computational power.
Key future research directions include:
Predictive Reactivity Models: Developing computational models that can accurately predict the outcome and selectivity of reactions on complex scaffolds like this compound. This requires moving beyond ground-state calculations to accurately model transition states and reaction pathways, especially in catalyzed reactions.
Refining Halogen Bond Models: While the importance of halogen bonding is known, accurately modeling this non-covalent interaction in different environments (e.g., in solution vs. a protein binding site) remains a challenge. acs.org Improved models are needed to rationally design molecules for applications in materials and medicinal chemistry.
Integrated In Silico Screening: Combining pharmacophore modeling, molecular docking, and molecular dynamics simulations to virtually screen large libraries of hypothetical benzimidazole derivatives. nih.govresearchgate.net This allows for the rational design of molecules with desired properties (e.g., kinase inhibition) before committing to synthetic efforts, saving significant time and resources. tandfonline.com
Table 2: Role of Computational Tools in Advancing Benzimidazole Chemistry
| Computational Method | Current Application | Future Direction / Unresolved Challenge |
| Density Functional Theory (DFT) | Analyzing ground-state properties, tautomerism, and electron distribution. nih.govresearchgate.net | Accurately predicting reaction transition states; modeling excited-state properties for photophysics. nih.gov |
| Molecular Docking | Predicting binding modes of benzimidazole ligands in protein active sites. tandfonline.com | Improving scoring functions to better account for halogen bonds and water-mediated interactions. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior and stability of ligand-protein complexes. researchgate.net | Extending simulation times to capture larger-scale conformational changes and binding/unbinding events. |
| QSAR (Quantitative Structure-Activity Relationship) | Correlating structural features with biological activity in known compounds. impactfactor.org | Developing predictive QSAR models for novel chemical scaffolds and multi-target ligands. |
Integration of this compound into Emerging Fields of Materials Science and Supramolecular Chemistry
The unique properties of this compound make it an attractive building block for advanced functional materials. The benzimidazole core is a robust, planar, and electron-rich heterocycle, while the electron-withdrawing halogens modulate its electronic properties and provide handles for forming specific non-covalent interactions, most notably halogen bonds. acs.org
Future research will focus on exploiting these features in several emerging areas:
Organic Electronics: Halogenated benzimidazoles are being investigated for use in organic light-emitting diodes (OLEDs) and photovoltaics. mdpi.com A key challenge is to rationally design molecules like this compound to tune properties such as emission color, charge-carrier mobility, and thermal stability. The two different halogens offer a platform for creating sophisticated, multifunctional materials.
Supramolecular Assembly: Halogen bonding is a highly directional and tunable interaction, making it ideal for constructing complex, ordered supramolecular architectures. researchgate.net The bromine and iodine atoms on the benzimidazole ring can act as halogen bond donors to assemble molecules into higher-order structures like molecular capsules or porous crystalline materials. researchgate.netnih.gov An unresolved challenge is to program the self-assembly process to achieve specific, functional architectures reliably.
Fluorescence Sensing: The photophysical properties of benzimidazoles can be highly sensitive to their environment and substitution pattern. nih.gov Research into the excited state intramolecular proton transfer (ESIPT) process in halogenated benzimidazoles suggests their potential for designing "turn-on" fluorescent probes for specific analytes or environments. acs.org Tailoring the halogen substitution on the benzimidazole core could lead to sensors with high selectivity and sensitivity.
The integration of this versatile chemical scaffold into these advanced fields represents a significant frontier, bridging fundamental organic chemistry with materials engineering and nanotechnology.
Q & A
Q. What are the common synthetic routes for 6-Bromo-4-iodobenzimidazole, and what experimental conditions are critical for reproducibility?
- Methodological Answer : A widely used approach involves condensation reactions between halogenated aromatic aldehydes and diamines under nitrogen. For example, in analogous benzimidazole syntheses, a mixture of 4-(substituted)benzene-1,2-diamine and halogenated aldehydes is heated in dry DMF with sodium metabisulfite at 120°C for 18 hours under nitrogen . Key conditions include:
- Solvent : Dry DMF (prevents hydrolysis).
- Catalyst : Sodium metabisulfite (enhances cyclization).
- Temperature : 120°C (balances reaction rate and decomposition risks).
Post-reaction purification involves column chromatography or recrystallization, with structural validation via H-NMR, C-NMR, and mass spectrometry .
Q. What spectroscopic and analytical methods are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H-NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while C-NMR confirms carbon frameworks and halogen substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with Br/I atoms .
- Elemental Analysis : Validates C, H, N, Br, and I percentages within ±0.4% of theoretical values .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C-Br stretch at ~550 cm) .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
- First Aid :
- Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .
- Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing .
- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .
- Ventilation : Use fume hoods to minimize vapor exposure .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve yields of this compound?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables:
- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene). DMF enhances solubility of intermediates but may increase side reactions .
- Catalyst Loading : Vary sodium metabisulfite (10–15 mmol) to balance cyclization efficiency and byproduct formation .
- Temperature Gradients : Test 100–140°C to identify thermal stability thresholds .
- Reaction Time : Monitor progress via TLC at 6, 12, and 18 hours to minimize over-oxidation .
Q. How do crystallographic techniques like SHELX refine the structural determination of halogenated benzimidazoles?
- Methodological Answer :
- Data Collection : High-resolution X-ray diffraction data (≤1.0 Å) are collected for accurate electron density mapping .
- SHELX Workflow :
SHELXD : Solve phase problems via dual-space methods for heavy atoms (Br/I).
SHELXL : Refine anisotropic displacement parameters and validate halogen positions using Fourier difference maps .
Q. How can researchers resolve contradictions in spectroscopic data for halogenated benzimidazole derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR shifts with computational models (e.g., DFT calculations at B3LYP/6-31G* level) to confirm assignments .
- Isotopic Pattern Analysis : Use HRMS to distinguish Br/I contributions (e.g., Br/Br vs. I) and rule out impurities .
- Crystallographic Evidence : Resolve ambiguous NOESY correlations via X-ray-derived bond angles and torsional constraints .
- Error Analysis : Quantify signal-to-noise ratios in NMR spectra; repeat experiments under controlled humidity/temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
